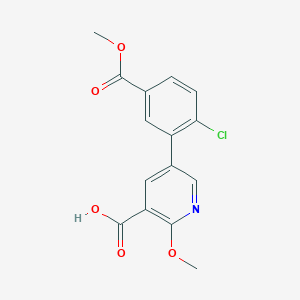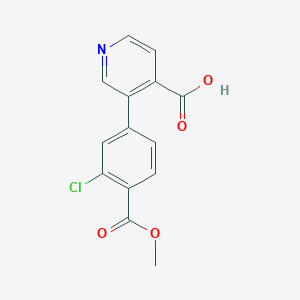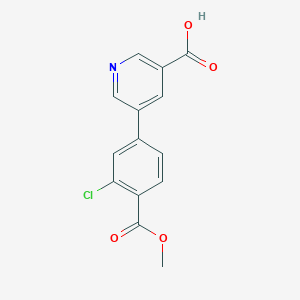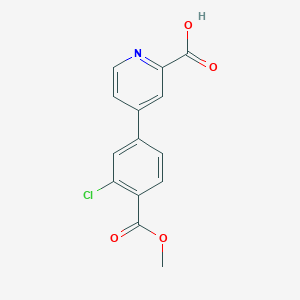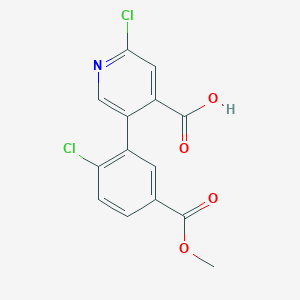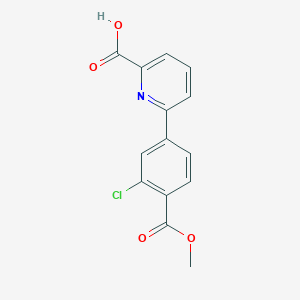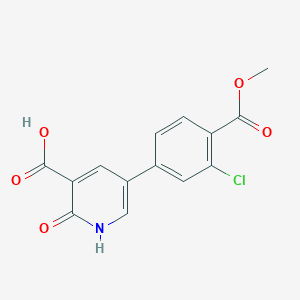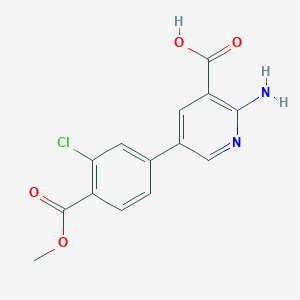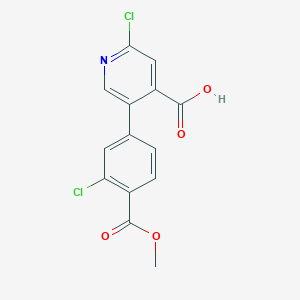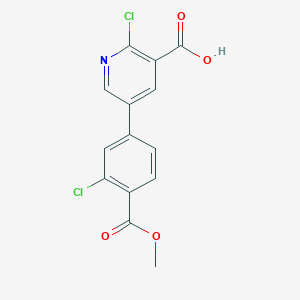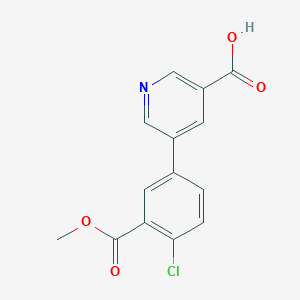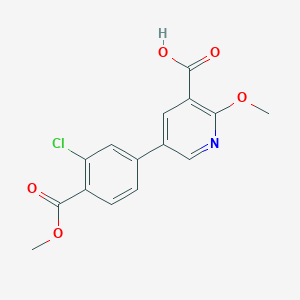
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% (4-CMCP) is a synthetic organic compound that has been widely studied for its potential in a variety of scientific research applications. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 301.8 g/mol. 4-CMCP is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In recent years, 4-CMCP has also been studied for its potential applications in laboratory experiments due to its unique properties.
科学研究应用
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential anti-cancer properties, as well as its potential to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen.
作用机制
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as CYP2C9, COX-2, and aromatase. Inhibition of these enzymes can lead to a variety of effects, including altered metabolism of drugs, decreased inflammation and pain, and decreased synthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% have not been extensively studied. However, it is believed to have potential anti-inflammatory and anti-cancer properties. It has also been suggested that it may have potential to inhibit the synthesis of estrogen, although this has not been extensively studied.
实验室实验的优点和局限性
There are a number of advantages and limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not always easy to obtain in large quantities, and its solubility in water is limited.
未来方向
The potential applications of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% are still being explored, and there are many potential future directions for research. One potential direction is to further investigate the potential anti-inflammatory and anti-cancer properties of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. In addition, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% to inhibit the synthesis of estrogen. Additionally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% as an inhibitor of CYP2C9 and COX-2, as well as other enzymes. Finally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% as a potential drug for the treatment of various diseases.
合成方法
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is synthesized by reacting 4-chloro-3-methoxycarbonylphenylacetic acid with picolinic acid in a two-step process. In the first step, the 4-chloro-3-methoxycarbonylphenylacetic acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form 4-chloro-3-methoxycarbonylphenylacetamide. In the second step, the 4-chloro-3-methoxycarbonylphenylacetamide is then reacted with picolinic acid to form 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. The reaction is usually conducted in an inert atmosphere such as nitrogen or argon, and at a temperature of 80-90°C.
属性
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJWZKJQJFRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

